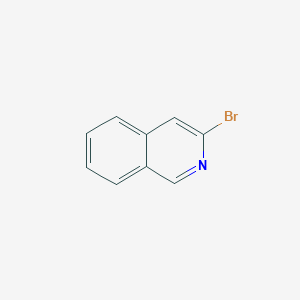

3-溴异喹啉

描述

3-Bromoisoquinoline is a chemical compound with the molecular formula C9H6BrN . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .

Synthesis Analysis

3-Bromoisoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes. This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .Molecular Structure Analysis

The molecular structure of 3-Bromoisoquinoline consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The molecular weight is 208.05 g/mol .Chemical Reactions Analysis

3-Bromoisoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Physical And Chemical Properties Analysis

3-Bromoisoquinoline has a density of 1.6±0.1 g/cm3, a boiling point of 316.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.5±3.0 kJ/mol . The flash point is 145.1±20.4 °C . The index of refraction is 1.674 . The molar refractivity is 49.9±0.3 cm3 .科学研究应用

1. 化学合成和溴化研究

3-溴异喹啉已被研究用于其在化学合成中的潜力。一项研究调查了异喹啉的溴化反应,表明异喹啉可以被单溴化形成5-溴异喹啉 (Brown & Gouliaev, 2004)。该过程对溴化试剂、酸、温度和浓度的选择敏感。

2. 抗癌剂的开发

已合成并评估了3-溴异喹啉衍生物的细胞毒活性。一项研究合成了与海洋异喹啉醌相关的各种氨基喹啉,并发现它们对几种人类肿瘤细胞系具有中等到高的毒性 (Delgado, Ibacache, Theoduloz, & Valderrama, 2012)。

3. 抗癌疗法的潜力

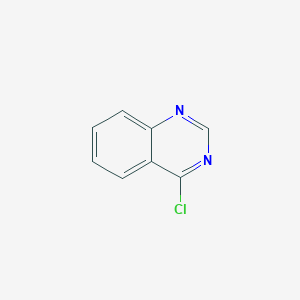

对异喹啉衍生物进行了进一步研究,以探索其潜在的抗癌活性。一项研究报告了三唑喹唑啉衍生物作为PCAF溴结构域抑制剂,表现出与各种人类癌细胞相比可比的细胞毒活性 (El-Shershaby et al., 2021)。

4. 制药化学中的探索

3-溴异喹啉已被用于制药化学中合成各种衍生物。一项研究提出了一种从商业可获得的溴异喹啉出发合成双功能四氢异喹啉衍生物的统一合成方法 (Bernabeu et al., 2004)。

5. 生物有机化学中的研究

在生物有机化学领域,已探索了3-溴异喹啉在合成生物活性化合物中的应用。一项研究展示了3-溴异喹啉用于合成5-溴异喹啉和5-溴-8-硝基异喹啉,突显了其在开发药理活性化合物中的潜力 (Brown & Gouliaev, 2005)。

安全和危害

3-Bromoisoquinoline may cause respiratory irritation, serious eye damage, and skin irritation. It is also harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . In case of contact with skin or eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

作用机制

Target of Action

This compound belongs to the class of nitrogen-containing heterocycles, which are frequently found as naturally occurring bioactive compounds

Mode of Action

It’s known that nitrogen-containing heterocycles can interact with various biological targets, leading to a range of potential effects . The specific interactions of 3-Bromoisoquinoline with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It’s known that nitrogen-containing heterocycles can influence a variety of biochemical pathways . The downstream effects of these pathway alterations are subject to further investigation.

Result of Action

A study has suggested that 3-bromoisoquinoline derivatives hold noteworthy analgesic and anti-inflammatory activity . The specific molecular and cellular effects are subject to ongoing research.

Action Environment

It’s known that environmental factors can significantly impact the action of various compounds

属性

IUPAC Name |

3-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJYXJDEDLXUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348834 | |

| Record name | 3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34784-02-6 | |

| Record name | 3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main reactions 3-Bromoisoquinoline undergoes with potassium amide in liquid ammonia?

A1: 3-Bromoisoquinoline reacts readily with potassium amide (KNH2) in liquid ammonia. The reaction proceeds through two main pathways:

- SN(ANRORC) Mechanism: This pathway, accounting for approximately 55% of the reaction, involves ring opening and subsequent closure, ultimately yielding 3-aminoisoquinoline. []

- AE Mechanism: The remaining 45% of the reaction likely proceeds through an elimination-addition mechanism, also resulting in the formation of 3-aminoisoquinoline. []

Q2: Can the bromine atom in 3-Bromoisoquinoline be substituted with other groups?

A: Yes, the bromine atom in 3-Bromoisoquinoline serves as a suitable leaving group for nucleophilic substitution reactions. Notably, the Suzuki-Miyaura coupling reaction has been successfully employed to replace the bromine with various aryl groups. This reaction, catalyzed by palladium, provides a versatile route to synthesize diverse π-conjugated 3-substituted isoquinoline derivatives. []

Q3: How does the position of substituents on the isoquinoline ring influence reactions with potassium amide?

A3: The position of substituents significantly impacts the reaction pathway with potassium amide:

- 1-Bromoisoquinoline: This isomer undergoes amination to form 1-aminoisoquinoline, likely through an elimination-addition (AE) mechanism. []

- 3-Bromoisoquinoline: As discussed earlier, this isomer reacts through both SN(ANRORC) and AE mechanisms to yield 3-aminoisoquinoline. []

Q4: What are the potential applications of 3-substituted isoquinoline derivatives?

A: 3-Substituted isoquinoline derivatives, particularly those with extended π-conjugation, exhibit promising photoluminescent properties. These compounds often display distinct halochromic behavior, exhibiting shifts in emission wavelength depending on the solvent or pH. Such characteristics make them attractive candidates for applications in fluorescent probes, sensors, and optoelectronic devices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)

![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)